molecular formula C7H9ClN2OS B1395908 4-(4-Chlorothiazol-2-YL)morpholine CAS No. 848841-68-9

4-(4-Chlorothiazol-2-YL)morpholine

Cat. No. B1395908
M. Wt: 204.68 g/mol
InChI Key: MTZAHLFTBUJSIJ-UHFFFAOYSA-N
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Description

“4-(4-Chlorothiazol-2-YL)morpholine” is a chemical compound with the CAS Number: 848841-68-9. It has a molecular weight of 204.68 and its IUPAC name is 4-(4-chloro-1,3-thiazol-2-yl)morpholine . It is a solid substance stored at 4°C, protected from light .


Molecular Structure Analysis

The molecular formula of “4-(4-Chlorothiazol-2-YL)morpholine” is C7H9ClN2OS . The InChI code is 1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 .


Physical And Chemical Properties Analysis

“4-(4-Chlorothiazol-2-YL)morpholine” is a solid substance with a boiling point of 327.3±52.0 C at 760 mmHg . It is stored at 4°C, protected from light .

Scientific Research Applications

Applications in Phosphoinositide 3-Kinase Inhibition

4-(1,3-Thiazol-2-yl)morpholine derivatives, including compounds structurally similar to 4-(4-Chlorothiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds have demonstrated significant anti-tumor activity in xenograft models, showcasing their potential in cancer treatment and research (Alexander et al., 2008).

Antibacterial and Antimicrobial Activity

Several derivatives of morpholine-containing 2-R-phenyliminothiazole, akin to 4-(4-Chlorothiazol-2-yl)morpholine, have shown notable antibacterial and antifungal effects. These compounds were particularly effective against gram-positive strains of microorganisms, highlighting their potential as templates for developing new antimicrobial substances (Yeromina et al., 2019).

Anticancer Properties

A study evaluating the cytotoxicity of quinazoline derivatives, which structurally incorporate morpholine groups similar to 4-(4-Chlorothiazol-2-yl)morpholine, revealed pronounced anticancer activity. These compounds effectively inhibited the growth of various tumor cell lines, providing insights into their potential therapeutic applications in oncology (Jantová et al., 2001).

Biological Activity and Structural Analysis

Studies focusing on the biological activity of morpholine derivatives, including structural analyses, have contributed to understanding their potential in medicinal chemistry. For instance, a Mannich base incorporating a morpholine structure demonstrated significant interactions, as revealed by hydrogen bonding and other molecular interactions (Franklin et al., 2011). Furthermore, the discovery of morpholine isosteres in inhibitors of the PI3K-AKT-mTOR pathway highlights the versatility and significance of the morpholine moiety in drug development (Hobbs et al., 2019).

Safety And Hazards

The safety information available indicates that “4-(4-Chlorothiazol-2-YL)morpholine” is potentially harmful. The safety pictogram is GHS07, and the signal word is “Warning”. The hazard statement is H302, and the precautionary statements are P280, P305+P351+P338 . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

4-(4-chloro-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZAHLFTBUJSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702362
Record name 4-(4-Chloro-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorothiazol-2-YL)morpholine

CAS RN

848841-68-9
Record name 4-(4-Chloro-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 75 mL dry pressure vessel, 2,4-dichloro-thiazole (500 mg, 3.2 mmol) and morpholine (560 μL, 6.4 mmol) are dissolved in dry THF (2.0 mL). Cs2CO3 (1.56 g, 4.8 mmol) is added, and the reaction vessel is sealed. The reaction mixture is heated to 110° C. overnight. Solvent is removed via reduced pressure, and the crude reaction mixture is purified via silica gel chromatography to give the title compound (597 mg, 2.92 mmol, 91%). 1H-NMR (CDCl3), δ 3.45 (m, 4H), 3.79 (m, 4H), 6.31 (s, 1H) ppm. ES-MS (m/z): calcd for C7H9ClN2OS (M+H)+: 204.68; found: 205.2.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-dichlorothiazole (34 g, 0.22 mol) in acetonitrile (425 mL) add potassium carbonate (60.9 g, 0.44 mol) and then morpholine (21.2 mL, 0.225 mol) dropwise over 30 min. Reflux the mixture at 40° C. and then cool to 22° C. Filter the mixture and evaporate the filtrate. Triturate the residue with i-propyl alcohol (60 mL) at 22° C. for one hour. Filter the solids and dry under vacuum to a constant weight to afford the title compound (34.5 g, 76%). ES/MS m/z (35Cl) 205 (M+1)+.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
60.9 g
Type
reactant
Reaction Step Two
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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